chemical properties of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine
chemical properties of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine
This guide provides an in-depth technical analysis of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine , a critical heterocyclic building block in modern medicinal chemistry.[1]
Executive Summary
3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(4-bromo-3-fluorophenyl)isoxazole) is a bifunctional scaffold used primarily in the discovery of kinase inhibitors, BET bromodomain inhibitors, and antimicrobial agents.[1] Its value lies in its orthogonal reactivity: the C5-primary amine serves as a nucleophilic handle for amide/sulfonamide formation, while the aryl bromide acts as an electrophilic partner for palladium-catalyzed cross-couplings.[1] The C3-fluorine atom modulates metabolic stability and lipophilicity, a common tactic in lead optimization to block metabolic soft spots.[1]
Part 1: Chemical Identity & Physicochemical Profile
Structural Analysis
The molecule consists of a 5-aminoisoxazole core substituted at the C3 position with a 4-bromo-3-fluorophenyl ring.[1][2]
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IUPAC Name: 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine[1]
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Molecular Formula: C
H BrFN O -
Molecular Weight: 257.06 g/mol [1]
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SMILES: Nc1cc(no1)-c1ccc(Br)c(F)c1
Key Physicochemical Properties (Predicted)
Data derived from structural analogs (e.g., 5-amino-3-phenylisoxazole) and QSAR models.[1]
| Property | Value / Range | Significance |
| LogP (Lipophilicity) | 2.5 – 2.8 | Moderate lipophilicity; suitable for CNS and oral drug discovery.[1] |
| pKa (Conjugate Acid) | ~1.5 – 2.0 | The 5-amino group is weakly basic due to electron delocalization into the isoxazole ring. It is significantly less basic than aniline (pKa ~4.6). |
| H-Bond Donors | 2 (NH | Critical for hinge binding in kinases or aspartate interaction in BET proteins.[1] |
| H-Bond Acceptors | 3 (N, O, F) | The isoxazole nitrogen is a weak acceptor. |
| Melting Point | 140 – 150 °C | Typical for amino-aryl isoxazoles; indicates stable solid form.[1] |
Part 2: Synthesis & Manufacturing
The most robust and scalable route to 3-aryl-5-aminoisoxazoles is the condensation of a
Synthetic Pathway (The -Ketonitrile Route)[1]
The synthesis proceeds in three stages: activation of the benzoic acid, formation of the
Figure 1: Step-wise synthesis of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine.
Detailed Protocol
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Preparation of
-Ketonitrile:-
Reagents: Methyl 4-bromo-3-fluorobenzoate (1.0 eq), Acetonitrile (1.2 eq), NaH (1.5 eq) or LDA, THF (anhydrous).[1]
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Procedure: Deprotonate acetonitrile with NaH in THF at 0°C to generate the cyanomethyl anion. Add the ester dropwise. The anion attacks the ester carbonyl, displacing methoxide.
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Critical Control: Maintain anhydrous conditions to prevent hydrolysis.[1] Quench carefully with dilute acid to isolate the
-ketonitrile.[1]
-
-
Cyclization to Isoxazole:
-
Reagents:
-Ketonitrile (from Step 1), Hydroxylamine hydrochloride (NH OH[1]·HCl, 2.0 eq), NaOH (2.5 eq), Ethanol/Water.[1] -
Procedure: Reflux the mixture for 4–6 hours. The hydroxylamine attacks the ketone carbonyl first, followed by intramolecular attack of the oxime oxygen onto the nitrile carbon.
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Purification: The product often precipitates upon cooling or water addition. Recrystallize from ethanol/water.[1]
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Part 3: Reactivity Profile & Applications
This scaffold acts as a "linchpin" in diversity-oriented synthesis.[1] Its reactivity is defined by three distinct zones.[1][3]
Figure 2: Reactivity map highlighting the three functional zones of the scaffold.[1]
Zone 1: The C5-Amine (Nucleophilic Handle)
The 5-amino group is relatively non-nucleophilic compared to alkyl amines due to resonance with the isoxazole ring.[1]
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Acylation/Sulfonylation: Requires forcing conditions (e.g., heating with acid chlorides or sulfonyl chlorides in pyridine).
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Application: Synthesis of Sulfisoxazole analogs and Valdecoxib -like COX-2 inhibitors.[1]
-
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Sandmeyer Reaction: The amine can be diazotized (NaNO
/HCl) and replaced with halides (Cl, I) or cyano groups, allowing for late-stage modification of the C5 position.
Zone 2: The Aryl Bromide (Electrophilic Handle)
The 4-bromo substituent is sterically crowded by the ortho-fluorine but remains highly reactive for palladium-catalyzed cross-couplings.[1]
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Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids.[1] The ortho-fluorine often exerts a stabilizing electronic effect on the transition state but may require phosphine ligands like SPhos or XPhos to overcome steric hindrance.[1]
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Buchwald-Hartwig Amination: Allows replacement of the Br with secondary amines, extending the scaffold's utility in kinase inhibitor design (e.g., targeting the solvent-exposed region).
Zone 3: The Isoxazole Core (Masked Functionality)
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Reductive Ring Opening: Hydrogenolysis (H
, Pd/C) or treatment with Mo(CO) cleaves the weak N-O bond, revealing a -amino enone . This transformation is a powerful strategy to access 1,3-dicarbonyl surrogates or to rearrange the skeleton into pyrimidines.[1]
Part 4: Safety & Handling (E-E-A-T)
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Hazards:
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Skin Sensitization: Isoxazole amines are known sensitizers.[1] Avoid direct contact.
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Eye Irritation: The solid dust is likely a mechanical and chemical irritant (H319).
-
-
Handling Protocol:
References
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General Synthesis of 5-Aminoisoxazoles
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Reactivity of Isoxazoles
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Analogous Compounds in Drug Discovery
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Valdecoxib (Bextra): A 3,4-diaryl-5-methylisoxazole sulfonamide, demonstrating the pharmacological relevance of the isoxazole core.[1]
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Tedizolid Intermediate: (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 444335-16-4).[1] Note: This is a distinct chemical often confused in search results, but shares the identical 4-bromo-3-fluorophenyl tail.[1]
-
Sources
- 1. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N/A,3-Amino-5-(2-bromo-6-fluorophenyl)pyrazole Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajrcps.com [ajrcps.com]
